molecular formula C15H14N2O2 B1293775 Malonanilide CAS No. 621-10-3

Malonanilide

Cat. No. B1293775
CAS RN: 621-10-3
M. Wt: 254.28 g/mol
InChI Key: YYAQOJILQOVUSK-UHFFFAOYSA-N
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Description

Malonanilide is a chemical compound with the molecular formula C15H14N2O2 . It has an average mass of 254.284 Da and a mono-isotopic mass of 254.105530 Da .


Synthesis Analysis

Malonanilide and its derivatives can be synthesized through various methods. For instance, malonanilide dimers were prepared by the reaction of ethyl malonate with malonanilide derivatives . Another study reported the synthesis of 3,4-disubstituted quinolin-2 (1H)-ones through a procedure based on the palladium-catalysed reaction of the readily available ethyl N- (o-ethynyl)malonanilide with aryl, heteroaryl and vinyl halides or vinyl triflates followed by the cyclization of the resulting coupling derivatives under basic conditions .


Molecular Structure Analysis

The molecular structure of Malonanilide is characterized by the presence of 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . The molar refractivity of Malonanilide is 74.4±0.3 cm3 .


Chemical Reactions Analysis

Malonanilides have been tested as stabilizers for double-base propellants (DBPs). The research shows that the new stabilizers (malonanilides) have good stabilizing effects. Some of malonanilides e.g. (M5) and (M2) have higher stability effects .


Physical And Chemical Properties Analysis

Malonanilide has a density of 1.3±0.1 g/cm3, a boiling point of 557.8±33.0 °C at 760 mmHg, and a flash point of 229.9±25.5 °C . It has a molar volume of 200.0±3.0 cm3 and a surface tension of 57.2±3.0 dyne/cm .

Safety And Hazards

Safety data sheets suggest that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If Malonanilide comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

properties

IUPAC Name

N,N'-diphenylpropanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-14(16-12-7-3-1-4-8-12)11-15(19)17-13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAQOJILQOVUSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060729
Record name Propanediamide, N,N'-diphenyl-
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Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194191
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Propanediamide, N,N'-diphenyl-

CAS RN

621-10-3
Record name N1,N3-Diphenylpropanediamide
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Record name Malonanilide
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Record name Malonanilide
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Record name Propanediamide, N1,N3-diphenyl-
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Record name N,N'-diphenylmalonamide
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Record name MALONANILIDE
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Synthesis routes and methods

Procedure details

To the cold solution of malonic anhydride, prepared as above, was added aniline (700 μl, 6 equivalents). The reaction mixture was allowed to warm to room temperature. It was then extracted with 5 ml saturated aqueous NaHCO3, and the aqueous extract was washed with 5 ml ether, acidified with H2SO4, and extracted with 3 4-ml portions of ether. The ether extracts were combined and dried over Na2SO4, and the ether was removed under reduced pressure, to leave a residue of malonanilide (mp 127°-130° C., 180 mg, 72% isolated yield, based on diketene).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
700 μL
Type
reactant
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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